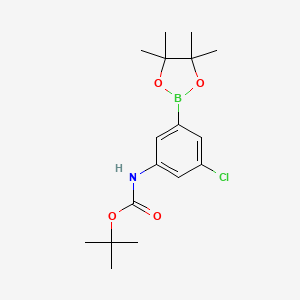
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” is a significant compound that serves as a fundamental component in the production of boronic acids . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases .
Molecular Structure Analysis
The molecular formula of “3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” is C17H26BNO4 . It has an average mass of 319.204 Da and a monoisotopic mass of 319.195496 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” are not available, boronic acids and their esters are generally used in various chemical reactions. For example, 4-Aminophenylboronic acid pinacol ester can be used as a reagent for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones by reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 57 Å2 .
Scientific Research Applications
- Application : Researchers have developed ROS-responsive drug delivery systems using phenylboronic acid pinacol ester (PBAP) modified hyaluronic acid (HA). These systems encapsulate therapeutic agents (e.g., curcumin) in nanoparticles (HA@CUR NPs). Upon exposure to reactive oxygen species (ROS), the system releases the drug, targeting periodontal inflammation .
- Application : Phenylboronic acid pinacol ester serves as a substrate for preparing sulfinamide derivatives. It reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to yield these valuable compounds .
- Application : Researchers utilize this compound in Suzuki–Miyaura coupling reactions. It participates in the cross-coupling of various aryl iodides, leading to the synthesis of diverse organic molecules .
- Application : Chemists employ 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester as a versatile building block in organic synthesis. Its boron functionality allows for diverse transformations, making it valuable in medicinal chemistry .
- Application : Boronic acids, including this compound, exhibit reversible binding with diols and sugars. Researchers design fluorescent or colorimetric sensors based on this interaction. These sensors detect glucose levels, catecholamines, and other analytes .
- Application : Phenylboronic acid pinacol ester can modify surfaces, enhancing adhesion or imparting specific properties. Researchers explore its use in coatings, sensors, and functional materials .
Drug Delivery Systems: ROS-Responsive Nanoparticles
Sulfinamide Derivatives Synthesis
Suzuki–Miyaura Coupling Reactions
Organic Synthesis and Medicinal Chemistry
Boronic Acid-Based Sensors
Materials Science: Surface Modification
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that involves the removal of a boron group from the molecule . This process is crucial in the formation of carbon-carbon bonds in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, particularly in the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .
Action Environment
The action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the reaction environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
properties
IUPAC Name |
tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXATTIEEWHUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

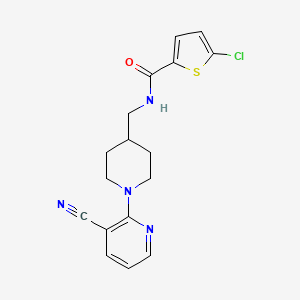
![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)
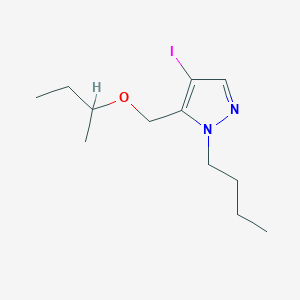
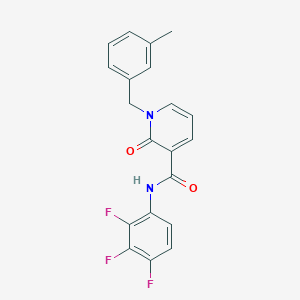
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)
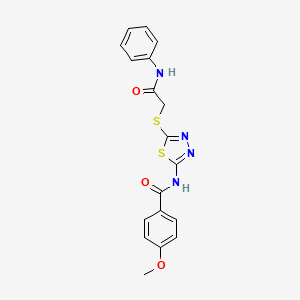
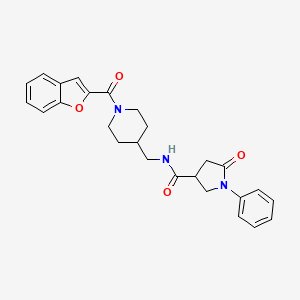
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)
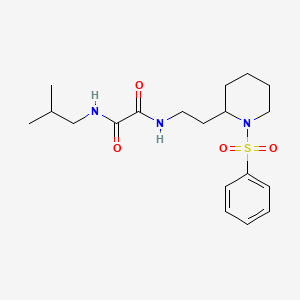
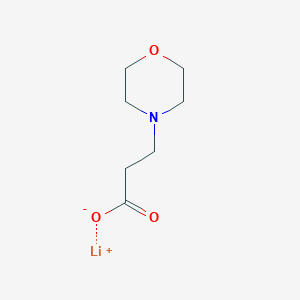
![2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2443625.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)